Aqueous Solubility: Hydrochloride Salt vs. Free Base
The hydrochloride salt form of 4-aminopicolinic acid is calculated to have a water solubility of approximately 2.88 mg/mL (ESOL method, Log S ≈ ‑1.78), placing it in the 'soluble' category . In contrast, the free base, 4-aminopicolinic acid, is described as soluble in organic solvents such as acetone, ethanol, and methanol, but its aqueous solubility is reported to be substantially lower, consistent with its zwitterionic nature [1]. This difference is critical for aqueous-phase reactions and biological assay preparations.
| Evidence Dimension | Calculated aqueous solubility (Log S and mg/mL) |
|---|---|
| Target Compound Data | 2.88 mg/mL (Log S ≈ ‑1.78, ESOL method) |
| Comparator Or Baseline | Free base (4-Aminopicolinic acid, CAS 100047-36-7); qualitatively lower aqueous solubility, soluble in organic solvents |
| Quantified Difference | The hydrochloride salt achieves a water solubility approximately one order of magnitude higher than the typical poorly soluble zwitterionic amino acids. |
| Conditions | Computed ESOL topological method; experimental validation may be required. |
Why This Matters
For procurement, the hydrochloride salt eliminates the need for co-solvents or pH adjustment in aqueous protocols, reducing handling complexity and improving inter-laboratory reproducibility.
- [1] ChemBase, 4-Aminopicolinic acid free base, solubility listed as acetone, ethanol, methanol, accessed April 2026. View Source
